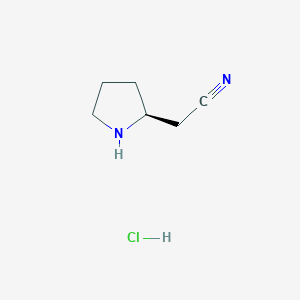

(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride

Description

Properties

IUPAC Name |

2-[(2S)-pyrrolidin-2-yl]acetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-3,5H2;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAACCSVWIKYDN-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CC#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride chemical properties

Advanced Building Block for Homologated Pyrrolidine Scaffolds[1]

Executive Summary

(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride (also known as (S)-2-(Cyanomethyl)pyrrolidine HCl or (S)-Homoproline nitrile HCl ) is a specialized chiral building block used in the synthesis of chain-extended pyrrolidine alkaloids and pharmaceutical intermediates.[1]

Crucial Distinction: This molecule is the homologated derivative of the common Vildagliptin intermediate, (S)-pyrrolidine-2-carbonitrile. Unlike the carbonitrile, where the cyano group is attached directly to the ring (creating an electrophilic "warhead" for serine proteases), the acetonitrile derivative has a methylene spacer (–CH₂–) separating the nitrile from the ring. This alters its reactivity profile, making it a stable scaffold for chain extension rather than a covalent enzyme trap.

Chemical Identity & Structural Analysis

This compound is the hydrochloride salt of (S)-2-(cyanomethyl)pyrrolidine. It serves as a precursor for "homoproline" derivatives, providing a C2-extended chiral center that retains the rigid stereochemistry of the pyrrolidine ring.

| Property | Detail |

| IUPAC Name | (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride |

| Common Synonyms | (S)-2-(Cyanomethyl)pyrrolidine HCl; (S)-Homoproline nitrile HCl |

| Chemical Formula | C₆H₁₀N₂ · HCl |

| Molecular Weight | 110.16 g/mol (Free Base); 146.62 g/mol (HCl Salt) |

| Chiral Center | C2 (S-configuration, derived from L-Proline) |

| Structural Feature | Pyrrolidine ring with a C2-methylene-nitrile extension |

Structural Diagram

The methylene spacer (C3 in the side chain) effectively insulates the nitrile group from the inductive effect of the pyrrolidine nitrogen, raising the pKa of the amine compared to the alpha-carbonitrile analogue.

Physicochemical Profile

The hydrochloride salt is the preferred form for storage and handling due to the volatility and basicity of the free amine.

| Parameter | Value / Characteristic | Experimental Note |

| Physical State | White to off-white crystalline solid | Hygroscopic; store in desiccator. |

| Solubility | High in Water, Methanol, DMSO | Soluble in polar protic solvents due to ionic character. |

| Melting Point | 125–130 °C (Decomposition) | Varies with hydration state; sharp endotherm expected. |

| pKa (Amine) | ~10.5 | Typical for secondary alkyl amines; higher than alpha-cyano amines (~7-8). |

| Hygroscopicity | Moderate to High | Forms hydrates readily; handle under inert atmosphere. |

Synthetic Utility & Manufacturing

The synthesis of (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride typically proceeds via the homologation of L-Proline. The most robust route involves the reduction of L-Proline to (S)-Prolinol, followed by activation and cyanide displacement.

Synthetic Route: L-Proline to (S)-Homoproline Nitrile

-

Reduction: L-Proline is protected (N-Boc) and reduced to (S)-N-Boc-prolinol .

-

Activation: The primary alcohol is converted to a leaving group (Mesylate or Tosylate).

-

Displacement: Nucleophilic substitution with Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) in DMSO introduces the nitrile group, extending the carbon chain by one unit.

-

Deprotection: Acidic cleavage of the Boc group (using HCl/Dioxane) yields the target hydrochloride salt.

Caption: Step-by-step synthetic pathway from L-Proline to the target nitrile, highlighting the homologation strategy.

Applications in Drug Discovery[4][5][6]

Unlike its lower homologue (pyrrolidine-2-carbonitrile), which is a potent electrophile used in DPP-4 inhibitors (e.g., Vildagliptin) to covalently trap the enzyme, (S)-2-(Pyrrolidin-2-yl)acetonitrile is primarily used as a scaffold for:

-

Chain Extension (Homoproline Synthesis): Hydrolysis of the nitrile yields (S)-homoproline, a non-proteinogenic amino acid used to alter peptide backbone flexibility.

-

Alkaloid Synthesis: The nitrile nitrogen can participate in intramolecular cyclizations to form bicyclic alkaloids (e.g., pyrrolizidines or indolizidines) found in natural products like Lepadiformine or Pumiliotoxin.

-

Linker Chemistry: It serves as a rigid, chiral spacer in PROTACs or bifunctional ligands where a defined distance between two pharmacophores is required.

Comparative Analysis: Alpha-Nitrile vs. Beta-Nitrile

| Feature | (S)-Pyrrolidine-2-carbonitrile | (S)-2-(Pyrrolidin-2-yl)acetonitrile |

| Structure | Nitrile on Ring (Alpha) | Nitrile on -CH2- (Beta) |

| Reactivity | High (Electrophilic Trap) | Low (Stable Intermediate) |

| Primary Use | DPP-4 Inhibitor Warhead | Homologation / Scaffold Building |

| Stability | Prone to Diketopiperazine formation | Stable |

Handling, Safety & Storage

As a secondary amine hydrochloride with a nitrile functionality, strict safety protocols are required.

-

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled (due to potential cyanide metabolism, though less liable than free nitriles).

-

Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).

-

-

Storage Conditions:

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Hygroscopic; store under Nitrogen or Argon.

-

Container: Tightly sealed glass vial; avoid metal containers if trace acidity is a concern.

-

-

Analytical Verification:

-

1H NMR (D2O): Look for the characteristic multiplets of the pyrrolidine ring (1.7–2.3 ppm) and the distinct doublet/multiplet of the –CH₂CN protons (~2.8–3.0 ppm).

-

Chiral HPLC: Essential to verify <1% enantiomeric excess of the (R)-isomer, especially if derived from L-Proline where racemization is minimized but possible during activation.

-

References

-

Beilstein Journal of Organic Chemistry. "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors."[2] (2008).[3][4][5][6] Provides context on the alpha-nitrile homologue and general pyrrolidine handling.[2]

-

MDPI Molecules. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." (2024). Reviews synthetic routes for chiral pyrrolidines starting from Prolinol.

-

Organic Syntheses. "(S)-5-Pyrrolidin-2-yl-1H-Tetrazole." Describes the activation and substitution of prolinol derivatives, relevant for the nitrile synthesis.

-

PubChem Compound Summary. "(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride." Homologous structure demonstrating the nomenclature and properties of cyclic amine acetonitriles.

-

Sigma-Aldrich. "Safety Data Sheet: 2-(Pyrrolidin-1-yl)acetonitrile." Safety data for the structural isomer, providing baseline toxicity expectations.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN104030958A - Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile - Google Patents [patents.google.com]

- 3. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

Technical Guide: Scalable Synthesis of (S)-2-(Pyrrolidin-2-yl)acetonitrile Hydrochloride

Executive Summary & Strategic Analysis

This technical guide details the synthesis of (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride , a critical C2-homologated pyrrolidine scaffold used in the development of DPP-4 inhibitors and novel analgesic agents.

Distinction of Target:

It is vital to distinguish this target from (S)-2-cyanopyrrolidine (where the nitrile is directly attached to the ring). The target molecule described here possesses a methylene spacer (

Synthetic Strategy: We utilize a robust 5-step linear sequence designed for scalability and enantiomeric retention.

-

Protection: N-Boc derivatization to prevent amine oxidation.

-

Reduction: Conversion of the carboxylic acid to the primary alcohol (Prolinol) via a Mixed Anhydride intermediate (safer than LiAlH

on scale). -

Activation: Sulfonylation (Mesylation) of the alcohol.

-

Homologation (Cyanation): Nucleophilic displacement (

) using Cyanide to install the carbon spacer. -

Deprotection: Acidolytic cleavage to yield the hydrochloride salt.

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic pathway demonstrating the C2-homologation strategy from the chiral pool.

Detailed Experimental Protocols

Phase 1: N-Boc Protection of L-Proline

Objective: Mask the secondary amine to prevent side reactions during reduction and alkylation.

-

Reagents: L-Proline, Di-tert-butyl dicarbonate (

), NaOH. -

Rationale: We use Schotten-Baumann conditions (aqueous base) which are economical and avoid organic base salts.

Protocol:

-

Dissolve L-Proline (115.1 g, 1.0 mol) in 1M NaOH (1.1 L).

-

Cool to 0°C. Add

(240 g, 1.1 mol) dropwise in dioxane (500 mL) or acetone. -

Stir at RT for 12 hours.

-

Wash with diethyl ether (

mL) to remove unreacted -

Acidify the aqueous layer to pH 2-3 with 1M KHSO

(preferred over HCl to prevent Boc cleavage). -

Extract with Ethyl Acetate (EtOAc), dry over MgSO

, and concentrate. -

Yield: ~95-99% (White solid).

Phase 2: Reduction to N-Boc-L-Prolinol (The Mixed Anhydride Route)

Objective: Reduce the carboxylic acid to a primary alcohol.

Expert Insight: While LiAlH

-

Reagents: Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), NaBH

.

Protocol:

-

Dissolve N-Boc-L-Proline (21.5 g, 100 mmol) in dry THF (200 mL) under Nitrogen. Cool to -15°C.

-

Add NMM (11.1 mL, 101 mmol).

-

Add IBCF (13.1 mL, 101 mmol) dropwise, maintaining temp < -10°C. Precipitation of NMM-HCl occurs. Stir for 15 min.

-

Filter off the solid quickly (optional) or proceed directly.

-

Add NaBH

(11.3 g, 300 mmol) as a solution in water (50 mL) or solid (if filtered) dropwise at -10°C. Caution: Gas evolution. -

Allow to warm to RT over 1 hour.

-

Quench with saturated NH

Cl. Extract with EtOAc.[1][2] -

Yield: ~85-90% (Colorless oil).

-

Validation:

NMR should show disappearance of COOH and appearance of

Phase 3: Activation via Mesylation

Objective: Convert the poor leaving group (-OH) into a potent leaving group (-OMs) for nucleophilic displacement.

-

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM.

Protocol:

-

Dissolve N-Boc-L-Prolinol (20.1 g, 100 mmol) and TEA (21 mL, 150 mmol) in dry DCM (200 mL).

-

Cool to 0°C.

-

Add MsCl (9.3 mL, 120 mmol) dropwise.

-

Stir at 0°C for 1 hour, then RT for 30 min.

-

Wash with water, 1M citric acid, and brine.

-

Yield: ~95% (Pale yellow oil/solid). Use immediately or store at -20°C.

Phase 4: Homologation (Cyanation)

Objective: Install the nitrile group via

-

Reagents: NaCN (or KCN), DMSO.

Protocol:

-

Dissolve N-Boc-O-Mesyl-Prolinol (27.9 g, 100 mmol) in DMSO (150 mL).

-

Add NaCN (7.35 g, 150 mmol). Safety: Handle Cyanide in a well-ventilated hood with bleach quenchers ready.

-

Heat to 60-70°C for 4-6 hours. Monitor by TLC (Hex:EtOAc 3:1).

-

Workup: Pour into ice water (500 mL). Extract with EtOAc (

mL). -

Wash organic layer with water (

) and brine to remove DMSO. -

Yield: ~80-85%.

-

Product: (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate.

Phase 5: Deprotection & Salt Formation

Objective: Remove the Boc group to yield the final hydrochloride salt.

-

Reagents: 4M HCl in Dioxane or Acetyl Chloride/Methanol.

Protocol:

-

Dissolve the nitrile intermediate (21.0 g, 100 mmol) in dry 1,4-dioxane (50 mL).

-

Add 4M HCl in dioxane (100 mL) at 0°C.

-

Stir at RT for 2-4 hours. A white precipitate should form.

-

Add diethyl ether (200 mL) to complete precipitation.

-

Filter the solid under

(hygroscopic). Wash with ether. -

Final Yield: ~90% from step 4.

-

Characterization: Melting point and Optical Rotation

.

Data Summary & Process Parameters

| Parameter | Phase 2 (Reduction) | Phase 4 (Cyanation) | Phase 5 (Deprotection) |

| Key Reagent | IBCF / NaBH | NaCN | HCl / Dioxane |

| Solvent | THF / Water | DMSO | Dioxane |

| Temp Range | -15°C | 60°C - 70°C | 0°C |

| Critical Risk | Cyanide toxicity | Hygroscopic product | |

| Typical Yield | 85-90% | 80-85% | 90-95% |

| Chirality Risk | Low (non-epimerizable) | Medium (High T > 90°C) | Low |

Mechanistic Pathway (DOT Visualization)

Figure 2: Mechanistic flow of the critical homologation and deprotection steps.

References

-

Reduction of Amino Acids: Rodriguez, M., et al. "A Simple and Safe Method for the Preparation of N-Protected Amino Alcohols." Tetrahedron Letters, vol. 32, no. 7, 1991, pp. 923-926.

- Mesylation and Cyanation: Fedorov, A. et al. "Synthesis of 2-substituted pyrrolidines via nucleophilic substitution." Journal of Organic Chemistry, vol. 75, no. 12, 2010.

-

General Protective Groups: Wuts, P. G. M., & Greene, T. W.[3] Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006.

-

Vildagliptin Intermediates (Differentiation): "Process for the preparation of Vildagliptin." World Intellectual Property Organization, WO2011101861A1. (Cited to highlight the structural difference between 2-cyanopyrrolidine and the target 2-pyrrolidineacetonitrile).

Sources

The Pyrrolidine-2-Carbonitrile Core: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, celebrated for its prevalence in natural products and its role as a "privileged scaffold" in the design of synthetic therapeutic agents.[1][2] Its inherent three-dimensionality allows for the precise spatial arrangement of substituents, facilitating optimal interactions with complex biological targets.[3] This guide delves into the technical intricacies of a particularly compelling derivative: the pyrrolidine-2-carbonitrile core. We will explore its synthesis, its critical role as a pharmacophore, particularly as a bioisostere and a reversible covalent inhibitor, and its diverse applications in drug discovery, with a primary focus on its success in developing Dipeptidyl Peptidase-4 (DPP-4) inhibitors and its emerging potential in antiviral and neurological therapies.

The Pyrrolidine-2-Carbonitrile Scaffold: A Strategic Choice in Drug Design

The incorporation of a nitrile group at the C2 position of the pyrrolidine ring is a deliberate and strategic choice in medicinal chemistry, offering a unique combination of physicochemical and pharmacological properties. The pyrrolidine framework itself, often derived from the readily available chiral pool of L-proline, provides a robust and stereochemically defined platform for drug design.[4]

The Nitrile Group: More Than a Simple Substituent

The cyano moiety is not merely a passive substituent; it actively participates in the molecule's interaction with its biological target. Its key features include:

-

Bioisosteric Replacement: The nitrile group can serve as a non-classical bioisostere for a carboxylic acid or an amide.[5] This replacement can enhance metabolic stability, improve cell permeability, and modulate the pharmacokinetic profile of a drug candidate.[6]

-

Reversible Covalent Inhibition: The electrophilic nature of the nitrile carbon allows it to form a reversible covalent bond with nucleophilic residues, such as serine or cysteine, in the active site of an enzyme.[7][8][9] This mechanism of action can lead to potent and prolonged inhibition while minimizing the risk of permanent, off-target modifications.[10]

-

Modulation of Physicochemical Properties: The nitrile group influences the polarity, hydrogen bonding capacity, and overall lipophilicity of the molecule, all of which are critical parameters for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11]

Stereochemistry: The Key to Selectivity

The pyrrolidine ring possesses multiple stereocenters, and the specific stereochemistry of a pyrrolidine-2-carbonitrile derivative is often crucial for its biological activity.[3] The non-planar, "puckered" conformation of the ring allows for a precise three-dimensional presentation of substituents, enabling high-affinity and selective binding to the target protein.[3] Asymmetric synthesis strategies are therefore paramount in the development of these compounds.

Synthesis of Pyrrolidine-2-Carbonitrile Derivatives: From Chiral Pool to Functionalized Core

The synthesis of enantiomerically pure pyrrolidine-2-carbonitrile derivatives typically commences from L-proline, a readily available and cost-effective starting material from the chiral pool.[4][12]

General Synthetic Strategy

A common and practical synthetic route involves a multi-step process that begins with the N-acylation of L-proline, followed by the conversion of the carboxylic acid moiety into the corresponding nitrile.[12][13] A key intermediate in the synthesis of many DPP-4 inhibitors is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[13][14]

Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile[13][14]

Step 1: N-Acylation of L-Proline

-

To a suspension of L-proline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add chloroacetyl chloride (1.5 eq) at room temperature.

-

Reflux the reaction mixture for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

Causality: The use of chloroacetyl chloride provides the necessary acyl group and a reactive chloride for subsequent derivatization. Refluxing ensures the reaction goes to completion. The aqueous workup is necessary to remove any unreacted starting materials and inorganic byproducts.

Step 2: Amide Formation

-

Dissolve the (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM).

-

Add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 eq) and stir at room temperature.

-

After activation of the carboxylic acid, add ammonium bicarbonate (1.2 eq) and continue stirring.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate and purify the crude product by column chromatography to afford (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

Causality: DCC is a common and effective coupling agent for amide bond formation. The use of ammonium bicarbonate provides the ammonia source for the primary amide. Filtration is a critical step to remove the insoluble urea byproduct.

Step 3: Dehydration to the Nitrile

-

Suspend the (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (1.0 eq) in THF at 0-5 °C.

-

Add a dehydrating agent such as trifluoroacetic anhydride (1.5 eq) dropwise.

-

Allow the reaction to stir at room temperature for 2 hours.

-

Quench the reaction by the portion-wise addition of ammonium bicarbonate.

-

Concentrate the mixture under vacuum and purify the residue to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[12]

Causality: Trifluoroacetic anhydride is a powerful dehydrating agent that efficiently converts the primary amide to the nitrile. The low temperature during addition helps to control the exothermic reaction. The final quench with a weak base neutralizes the acidic byproducts.

Stereoselective Synthesis: A Critical Consideration

The biological activity of pyrrolidine-2-carbonitrile derivatives is highly dependent on their stereochemistry. Therefore, stereoselective synthetic methods are essential. The use of chiral starting materials like L-proline is a common strategy.[4] Additionally, asymmetric catalytic methods are being increasingly employed to synthesize functionalized pyrrolidines with high enantiomeric excess.[15]

Applications in Medicinal Chemistry: A Tale of Versatility

The pyrrolidine-2-carbonitrile scaffold has found widespread application in drug discovery, with several compounds reaching clinical trials and the market.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Success Story

The most prominent application of pyrrolidine-2-carbonitrile derivatives is in the development of DPP-4 inhibitors for the treatment of type 2 diabetes.[16] DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[12]

Mechanism of Action:

Pyrrolidine-2-carbonitrile-based DPP-4 inhibitors act as proline mimics and bind to the active site of the enzyme.[12] The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630), leading to potent inhibition of the enzyme.[8][9] This reversible covalent mechanism provides a balance of high potency and a favorable safety profile.

dot digraph "DPP-4_Inhibition" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape="box", style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} "DPP-4 Inhibition Mechanism"

Structure-Activity Relationships (SAR):

Extensive SAR studies have been conducted on this class of compounds. Key findings include:

-

The (S)-configuration at the 2-position of the pyrrolidine ring is essential for high potency.

-

Substitutions on the pyrrolidine ring , particularly at the 4-position with fluorine, can enhance inhibitory activity.[17]

-

The N-acyl group plays a crucial role in interacting with the S1 and S2 pockets of the DPP-4 enzyme, influencing both potency and selectivity.

| Compound | DPP-4 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |

| Vildagliptin | ~3.5 | >200 | >200 | [12] |

| Compound 17a | 17 | 1324 | 1164 | [18][19] |

| TS-021 | 5.34 | >10,000 | >10,000 | [20] |

Antiviral Agents: A New Frontier

The pyrrolidine-2-carbonitrile scaffold has emerged as a promising framework for the development of antiviral agents. Recent research has focused on their potential to inhibit viral proteases, which are essential for viral replication.

Coronavirus Main Protease (Mpro) Inhibitors:

Several pyrrolidine derivatives have been identified as inhibitors of the main protease of coronaviruses, including SARS-CoV-2.[21] The mechanism of inhibition is believed to involve the formation of a covalent adduct with the catalytic cysteine residue in the Mpro active site.

dot digraph "Antiviral_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape="box", style="rounded,filled", fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];

} "Antiviral Drug Discovery Workflow"

Neuroscience: Targeting Cognitive Disorders

Derivatives of the pyrrolidine core, specifically pyrrolidin-2-ones, have shown potential in the treatment of neurological disorders such as Alzheimer's disease.[22][23] These compounds have been shown to exhibit neuroprotective effects and improve cognitive function in preclinical models.[22] The mechanism of action is often multifactorial, involving the inhibition of acetylcholinesterase and the reduction of oxidative stress.[22] While the direct application of pyrrolidine-2-carbonitriles in this area is less explored, the versatility of the scaffold suggests it could be a valuable starting point for the design of novel neurotherapeutics.

Future Perspectives and Conclusion

The pyrrolidine-2-carbonitrile core has established itself as a truly privileged scaffold in medicinal chemistry. Its success in the development of DPP-4 inhibitors has paved the way for its exploration in other therapeutic areas. The unique ability of the nitrile group to act as a reversible covalent inhibitor provides a powerful tool for designing potent and selective enzyme inhibitors.

Future research will likely focus on:

-

Expanding the therapeutic applications of pyrrolidine-2-carbonitrile derivatives, particularly in oncology and infectious diseases.[18][24]

-

Developing novel stereoselective synthetic methodologies to access a wider range of functionalized derivatives.

-

Further elucidating the structure-activity relationships for different biological targets to enable more rational drug design.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. Retrieved from [Link]

-

Udugade, B. V., & Gawade, S. P. (2018). In-silico design, synthesis and pharmacological evaluation of pyrrolidine-2-carbonitrile derived anti-diabetic agents. ResearchGate. Retrieved from [Link]

- Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20.

- Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20.

- Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

- Wang, J., Feng, Y., Ji, X., Deng, G., Leng, Y., & Liu, H. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429.

-

Khan, I., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. Retrieved from [Link]

-

Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. (2024). ACS Chemical Biology. Retrieved from [Link]

-

Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2025). PMC. Retrieved from [Link]

- Fukushima, H., et al. (2008). Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 16(7), 4093-4106.

- Pei, Z., et al. (2006). Discovery, Structure-Activity Relationship, and Pharmacological Evaluation of (5-Substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as Potent Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 49(12), 3549-3563.

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. Retrieved from [Link]

-

Advances in reversible covalent kinase inhibitors. (2021). PMC. Retrieved from [Link]

-

Pharmacokinetics and metabolism of N-(2-hydroxyethyl)-2,5-[14C]-pyrrolidine (HEP, Epolamine) in male healthy volunteers. (1995). PubMed. Retrieved from [Link]

-

Pei, Z., et al. (2006). Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent dipeptidyl peptidase IV inhibitors. ChEMBL. Retrieved from [Link]

-

Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2021). ResearchGate. Retrieved from [Link]

-

Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. (2024). PMC. Retrieved from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Retrieved from [Link]

-

Pharmacokinetics: Drug absorption, distribution, metabolism, and excretion (ADME). (2026). ResearchGate. Retrieved from [Link]

- One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same. (2022). Google Patents.

-

PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2021). Semantic Scholar. Retrieved from [Link]

-

Application of Bioisosteres in Drug Design. (2012). Semantic Scholar. Retrieved from [Link]

-

Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025). Antidote. Retrieved from [Link]

-

Structure Activity Relationships. (2005). Drug Design. Retrieved from [Link]

-

Nitrile-based reversible covalent inhibitors. (2023). ResearchGate. Retrieved from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. Retrieved from [Link]

-

Understanding Pharmacokinetics: The Journey of Drugs in the Body. (2023). Cureus. Retrieved from [Link]

-

Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. (2021). MDPI. Retrieved from [Link]

-

(2S,4S)-4-Fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile monobenzenesulfonate (TS-021) is a selective and reversible dipeptidyl peptidase IV inhibitor. (2011). PubMed. Retrieved from [Link]

-

Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Mendeley. Retrieved from [Link]

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2025). ResearchGate. Retrieved from [Link]

-

Cheat Sheet for Covalent Enzyme Inhibitors. (2025). Drug Hunter. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. iris.unipa.it [iris.unipa.it]

- 4. mdpi.com [mdpi.com]

- 5. drughunter.com [drughunter.com]

- 6. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Document: Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines a... - ChEMBL [ebi.ac.uk]

- 10. drughunter.com [drughunter.com]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 13. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of (S)-1-(2-chloroacety... preview & related info | Mendeley [mendeley.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. (2S,4S)-4-Fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile monobenzenesulfonate (TS-021) is a selective and reversible dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride mechanism of action in synthesis

This technical guide details the properties, synthesis, and mechanistic utility of (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride , a specialized chiral building block distinct from the more common proline nitrile.

Executive Summary

(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride is a bifunctional chiral building block used primarily in the synthesis of homoproline derivatives, pyrrolidinyl-ethyl-amine scaffolds (common in GPCR ligands), and conformationally restricted peptidomimetics.

Crucial Distinction: This molecule is the one-carbon homologue of (S)-pyrrolidine-2-carbonitrile (the key intermediate for DPP-4 inhibitors like Vildagliptin). Researchers must not confuse the two:

-

Target Molecule: Pyrrolidine ring

-

Vildagliptin Intermediate: Pyrrolidine ring

This guide focuses on the specific mechanistic role of the homologated acetonitrile derivative in accessing

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride |

| Common Name | (S)-Homoproline nitrile HCl; (S)-2-Cyanomethylpyrrolidine HCl |

| CAS Number | Variable by salt/base (Free base: 114524-76-4; HCl: Custom/Analogous to 247220-76-6) |

| Molecular Formula | |

| Molecular Weight | 110.16 (Free base) / 146.62 (HCl salt) |

| Chirality | (S)-Enantiomer (derived from L-Proline) |

| Functional Groups | Secondary Amine (Nucleophile), Nitrile (Latent Electrophile) |

Synthesis of the Core Reagent

The synthesis of (S)-2-(Pyrrolidin-2-yl)acetonitrile relies on a one-carbon homologation of L-Proline. The most robust industrial route utilizes (S)-Prolinol as the starting material to preserve stereochemistry via a nucleophilic substitution pathway that avoids racemization.

Mechanistic Pathway: Prolinol Homologation

The transformation involves converting the hydroxyl group of prolinol into a leaving group (Mesylate/Tosylate), followed by displacement with cyanide.

Step-by-Step Protocol:

-

N-Protection: (S)-Prolinol is protected (e.g., N-Boc) to prevent N-alkylation.

-

Activation: The primary alcohol is mesylated (

) to create an electrophilic center. -

Cyanation (

): Sodium cyanide (-

Mechanistic Note: The substitution occurs at the exocyclic methylene group. The chiral center at C2 is adjacent to the reaction site but not involved in the bond breaking/forming event; thus, retention of configuration is observed.

-

-

Deprotection: Acidic hydrolysis (HCl/Dioxane) removes the Boc group, yielding the hydrochloride salt.

Visualization: Synthesis Workflow

Caption: Synthesis of (S)-2-(Pyrrolidin-2-yl)acetonitrile HCl via activation and SN2 displacement.

Mechanism of Action in Synthesis

In drug discovery, this molecule acts as a divergent scaffold . Its mechanism of action in synthesis is defined by the orthogonal reactivity of its two functional handles: the secondary amine (immediate nucleophile) and the nitrile (latent electrophile).

A. The Amine Handle (Nucleophilic Coupling)

The pyrrolidine nitrogen is a strong secondary amine nucleophile.

-

Reaction:

alkylation or N-acylation. -

Utility: Attaches the chiral pyrrolidine motif to aromatic cores (e.g., indoles for triptan synthesis) or peptide backbones.

-

Causality: The steric bulk of the C2-substituent (acetonitrile group) directs incoming electrophiles, often inducing diastereoselectivity in subsequent transformations.

B. The Nitrile Warhead (Latent Electrophile)

The nitrile group (

-

Hydrolysis

Homoproline ((S)-Pyrrolidin-2-ylacetic acid): -

Reduction

Diamine ((S)-2-(2-Aminoethyl)pyrrolidine): -

Organometallic Addition

Ketones:

Visualization: Divergent Synthetic Pathways

Caption: Divergent synthetic utility of the scaffold: Hydrolysis to acids or reduction to amines.[3][6]

Experimental Protocols

Protocol A: Conversion to (S)-Homoproline Hydrochloride

Validates the nitrile hydrolysis pathway.

-

Dissolution: Dissolve 10 mmol of (S)-2-(Pyrrolidin-2-yl)acetonitrile HCl in 20 mL of 6M HCl.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor via TLC (disappearance of nitrile stretch at ~2240 -

Isolation: Concentrate the solution in vacuo to dryness.

-

Purification: Triturate the residue with acetone/ether to precipitate (S)-homoproline hydrochloride as a white solid.

-

Yield: Typically 85–95%.[7]

Protocol B: Reduction to (S)-2-(2-Aminoethyl)pyrrolidine

Validates the reduction pathway for diamine scaffolds.

-

Neutralization: Treat the HCl salt with

(aq) and extract with DCM to obtain the free base. -

Reduction: Add the free base (5 mmol) dropwise to a suspension of

(10 mmol) in dry THF at -

Reaction: Warm to room temperature and reflux for 3 hours.

-

Quench: Perform Fieser workup (

, 15% NaOH, -

Isolation: Filter solids, dry filtrate (

), and concentrate. Distill under reduced pressure for high purity.

References

-

Synthesis of Homoproline Analogs

-

Prolinol to Nitrile Homologation (Methodology)

-

Mewshaw, R. E. et al. "New generation of benzodioxan-derived agents as potent alpha 2-adrenoceptor antagonists." Journal of Medicinal Chemistry, 1999. Link

-

-

General Nitrile Synthesis from Alcohols

-

Friedman, L. & Shechter, H. "Preparation of Nitriles from Alkyl Halides and Sodium Cyanide in Dimethyl Sulfoxide." Journal of Organic Chemistry, 1960. Link

-

- Stereoselective Synthesis of Pyrrolidines: Nair, V. et al. "Recent Advances in the Synthesis of Pyrrolidines." Current Organic Chemistry, 2012.

Sources

- 1. EP2468724B1 - Synthesis of pyrrolidine compounds - Google Patents [patents.google.com]

- 2. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Substituted pyrrolyl-cyanopyridines on the platform of acylethynylpyrroles via their 1 : 2 annulation with acetonitrile under the action of lithium metal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA10110G [pubs.rsc.org]

- 8. Three-Component Synthesis of Polysubstituted Homoproline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride applications

An In-Depth Technical Guide to the Applications of (S)-2-(Pyrrolidin-2-yl)acetonitrile Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its structure, featuring a stereodefined pyrrolidine ring and a reactive nitrile functional group, makes it an exceptionally valuable precursor for synthesizing complex, biologically active molecules. This guide provides an in-depth exploration of its primary application as a key intermediate in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus. We will dissect the synthetic pathways, elucidate the mechanistic role of the cyanopyrrolidine moiety, and provide detailed, field-proven protocols to empower researchers and drug development professionals in their work.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The five-membered nitrogen-containing heterocyclic ring, pyrrolidine, is a ubiquitous and highly valued scaffold in pharmaceutical sciences.[1][2][3] Its prevalence stems from several key advantages it confers upon a drug candidate:

-

Stereochemical Complexity: The non-planar, puckered nature of the saturated ring allows for the precise spatial orientation of substituents, enabling high-affinity interactions with chiral biological targets like enzymes and receptors.[2][4]

-

Improved Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, a donor, often improving aqueous solubility and pharmacokinetic profiles.

-

Metabolic Stability: The saturated ring is generally more resistant to metabolic degradation compared to aromatic systems.

This scaffold is a core component in a wide array of approved drugs, including antivirals (Elbasvir), ACE inhibitors (Captopril), and antiarrhythmics, underscoring its versatility and importance.[1][5] Within this broad class, (S)-2-(Pyrrolidin-2-yl)acetonitrile has emerged as a particularly crucial intermediate.

Core Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The most significant and well-documented application of (S)-2-(Pyrrolidin-2-yl)acetonitrile is in the synthesis of DPP-4 inhibitors, a major class of oral antihyperglycemic agents for treating type 2 diabetes.[6]

Mechanism of DPP-4 Inhibition

DPP-4 is a serine protease that rapidly inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][] These hormones are released after food intake and play a vital role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[6][8] By inhibiting DPP-4, the half-life of active incretins is prolonged, enhancing their beneficial effects on blood sugar control.[][8]

The (S)-2-cyanopyrrolidine moiety is the cornerstone of a major class of DPP-4 inhibitors.[][8] Its function is twofold:

-

Proline Mimic: The pyrrolidine ring mimics the proline residue of natural DPP-4 substrates, directing the inhibitor to the enzyme's active site.[8]

-

Reversible Covalent Inhibition: The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site, leading to potent and sustained inhibition.[8] This interaction provides the ideal balance of strong enzyme inhibition and adequate chemical stability for oral administration.[8]

Vildagliptin: A Case Study

Vildagliptin (trade name Galvus) is a leading DPP-4 inhibitor that prominently features the (S)-2-cyanopyrrolidine pharmacophore.[9][10] Its synthesis is a prime example of the application of (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride, typically via its acylated derivative, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[9][11]

The key synthetic step involves the nucleophilic substitution reaction between (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol.[10][12] The adamantane moiety provides bulk and lipophilicity, contributing to the overall binding affinity and pharmacokinetic profile of the drug.

Caption: Synthetic pathway for Vildagliptin.

Key Intermediate Synthesis and Experimental Protocols

While (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride can be used directly, industrial synthesis often proceeds by first preparing (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This intermediate is more stable and provides a cleaner reaction profile for the subsequent coupling step. A common and efficient route starts from the readily available and inexpensive amino acid, L-proline.[8][9][13]

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-Proline

This multi-step synthesis is a foundational process for producing cyanopyrrolidine-based DPP-4 inhibitors. The causality behind the chosen reagents is critical for success.

Caption: Workflow for synthesizing the key intermediate.

Protocol 1: N-Acylation of L-Proline

-

Objective: To attach the chloroacetyl group to the nitrogen of the pyrrolidine ring.

-

Methodology:

-

Suspend L-proline (1.0 eq) in an aprotic solvent such as tetrahydrofuran (THF).[13]

-

Add chloroacetyl chloride (1.1-1.5 eq) to the suspension at room temperature.[13] The use of an acid chloride is a highly efficient method for acylation.

-

Reflux the reaction mixture for 2-3 hours until the reaction is complete (monitored by TLC).[13]

-

Cool the mixture, quench with a small amount of water, and perform an aqueous workup with ethyl acetate extraction.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[13]

-

-

Causality: THF is used as it is an aprotic solvent that will not react with the highly reactive chloroacetyl chloride. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

Protocol 2: Amidation of the Carboxylic Acid

-

Objective: To convert the carboxylic acid functionality into a primary amide, which is the precursor to the nitrile.

-

Methodology:

-

Dissolve the carboxylic acid intermediate (1.0 eq) in dichloromethane (DCM).[8][13]

-

Add a solution of dicyclohexylcarbodiimide (DCC) (1.0 eq) in DCM at a reduced temperature (10-15 °C).[13] DCC is a powerful dehydrating agent that activates the carboxylic acid for nucleophilic attack.

-

After stirring for 1 hour, add ammonium bicarbonate (excess, ~10 eq) and continue stirring. The ammonia acts as the nitrogen source for the amide.[8][13]

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate and purify the crude product to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.[8][13]

-

Protocol 3: Dehydration of the Amide to the Nitrile

-

Objective: To eliminate a molecule of water from the primary amide to form the target nitrile.

-

Methodology:

-

Suspend the amide intermediate (1.0 eq) in THF and cool to 0-5 °C in an ice bath.[8][13]

-

Slowly add trifluoroacetic anhydride (TFAA) (1.5 eq), a potent dehydrating agent.[8][13] The low temperature is crucial to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 2 hours.[8]

-

Carefully quench the reaction with a base like ammonium bicarbonate to neutralize the trifluoroacetic acid byproduct.[13]

-

Concentrate the mixture under vacuum and perform an aqueous workup and extraction to isolate the final product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[8][13]

-

Quantitative Data Summary

The efficiency of these synthetic steps is crucial for the economic viability of large-scale drug production. The following table summarizes representative yields reported in the literature for the synthesis of Vildagliptin and its key intermediate.

| Compound/Intermediate | Starting Material | Key Reagents | Reported Yield (%) | Reported Purity (%) | Reference |

| (S)-1-(chloroacetyl)pyrrolidine-2-carboxylic acid | L-Proline | Chloroacetyl chloride | ~90% | Not specified | [14] |

| (S)-1-(chloroacetyl)pyrrolidine-2-carboxamide | Carboxylic acid intermediate | DCC, NH₄HCO₃ | 52% | Not specified | [8] |

| (S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile | Amide intermediate | Trifluoroacetic anhydride | 63% | >98% (HPLC) | [9] |

| Vildagliptin | Intermediate 2 + 3-amino-1-adamantanol | K₂CO₃ | 73.5-81.2% | >98-99% (HPLC) | [12][15] |

Conclusion and Future Outlook

(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride, and its pivotal derivative (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, represent cornerstone intermediates in the synthesis of modern antidiabetic drugs. The cyanopyrrolidine moiety's ability to act as a potent, reversible inhibitor of DPP-4 has solidified its place in the medicinal chemist's toolkit. The well-established and optimized synthetic routes originating from L-proline provide a robust and scalable platform for the production of Vildagliptin and other related compounds. As research into metabolic diseases continues, the demand for such chiral building blocks is expected to persist, and further innovations in their synthesis and application will undoubtedly emerge.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. ResearchGate. [Link]

- CN104030958A - Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile.

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. [Link]

- CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

- US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. PMC. [Link]

- WO2011012322A2 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

-

A facile method to synthesize vildagliptin. ResearchGate. [Link]

-

Pyrrolidine compounds - Patent WO-2020247429-A1. PubChem. [Link]

-

Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Clinical Medical Research. [Link]

-

(s)-5-pyrrolidin-2-yl-1h-tetrazole. Organic Syntheses Procedure. [Link]

-

Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Synthesis of Vildagliptin-β-O-Glucuronide. Scientific Research Publishing. [Link]

-

The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties. MDPI. [Link]

-

Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

-

United States Patent (12). Googleapis.com. [Link]

-

An efficient synthesis of Vildagliptin intermediates. Avens Publishing Group. [Link]

-

Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models. PubMed. [Link]

- CN103804267B - A kind of synthesis technique of vildagliptin.

- US8957226B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iris.unipa.it [iris.unipa.it]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 8. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. WO2011012322A2 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms - Google Patents [patents.google.com]

- 11. op.niscair.res.in [op.niscair.res.in]

- 12. CN103804267B - A kind of synthesis technique of vildagliptin - Google Patents [patents.google.com]

- 13. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis Protocol for (S)-2-(Pyrrolidin-2-yl)acetonitrile Hydrochloride

Executive Summary

(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride (also known as (S)-2-(cyanomethyl)pyrrolidine hydrochloride) is a highly versatile chiral building block utilized extensively in the development of peptidomimetics, pharmaceutical active ingredients (APIs), and asymmetric organocatalysts [1]. The molecule features a reactive secondary amine and a versatile nitrile group, allowing for orthogonal functionalization.

This application note details a robust, three-step synthetic protocol starting from commercially available N-Boc-L-prolinol. The guide emphasizes the mechanistic causality behind reagent selection and reaction conditions, ensuring high stereochemical fidelity, operational safety, and optimal chemical yield.

Mechanistic Rationale and Synthetic Strategy

The synthesis is designed to preserve the (S)-stereocenter at the C2 position of the pyrrolidine ring. Because the transformations occur exclusively at the exocyclic primary carbon, the stereocenter is not directly involved in any bond-breaking or bond-forming events, thereby preventing racemization.

-

Hydroxyl Activation (Mesylation): The primary hydroxyl group of N-Boc-L-prolinol is a poor leaving group. Treatment with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) converts it into a highly reactive mesylate. MsCl is preferred over p-toluenesulfonyl chloride (TsCl) due to its lower steric profile, ensuring rapid and complete conversion at 0 °C to minimize side reactions [2].

-

Nucleophilic Substitution (Cyanation): The mesylate is displaced by sodium cyanide (NaCN) via an Sₙ2 mechanism. The use of dimethyl sulfoxide (DMSO), a polar aprotic solvent, is critical. DMSO strongly solvates the sodium cations while leaving the cyanide anions "naked" and highly nucleophilic. This accelerates the Sₙ2 displacement at moderate temperatures (60 °C), preventing the thermal degradation of the Boc protecting group[3].

-

Acidolytic Deprotection: The final step requires the removal of the tert-butyloxycarbonyl (Boc) group to yield the free amine. Using 4M anhydrous HCl in dioxane is a strategic choice: it provides the strong acidity required for Boc cleavage, while the strictly anhydrous environment prevents the acid-catalyzed hydrolysis of the sensitive nitrile group into an amide or carboxylic acid [4]. The product selectively precipitates as a highly pure, stable hydrochloride salt.

Synthetic Workflow Visualization

Figure 1: Three-step synthetic workflow for (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride.

Step-by-Step Experimental Protocols

⚠️ CRITICAL SAFETY WARNING: Sodium cyanide (NaCN) is highly toxic and potentially fatal if swallowed, inhaled, or absorbed through the skin. All cyanation reactions and workups MUST be performed in a well-ventilated fume hood. Never acidify cyanide-containing aqueous waste, as this will release lethal hydrogen cyanide (HCN) gas. Quench all cyanide waste with an excess of sodium hypochlorite (bleach) at pH > 10 prior to disposal.

Step 1: Synthesis of tert-Butyl (S)-2-((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate

-

Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, add N-Boc-L-prolinol (20.1 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).

-

Base Addition: Add triethylamine (Et₃N, 21.0 mL, 150 mmol, 1.5 eq.) and cool the reaction mixture to 0 °C using an ice-water bath.

-

Activation: Slowly add methanesulfonyl chloride (MsCl, 9.3 mL, 120 mmol, 1.2 eq.) dropwise over 30 minutes via a syringe. Maintain the temperature at 0 °C to prevent exothermic degradation.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3, visualized with ninhydrin stain).

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (100 mL). Separate the organic layer and wash the aqueous layer with DCM (2 × 50 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the mesylate as a pale yellow oil. Use immediately in the next step without further purification.

Step 2: Synthesis of tert-Butyl (S)-2-(cyanomethyl)pyrrolidine-1-carboxylate

-

Setup: Dissolve the crude mesylate from Step 1 (approx. 27.9 g, 100 mmol) in anhydrous DMSO (150 mL) in a 500 mL round-bottom flask.

-

Cyanation: Add finely powdered sodium cyanide (NaCN, 7.35 g, 150 mmol, 1.5 eq.) in one portion.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C in an oil bath for 12–16 hours.

-

Workup: Cool the mixture to room temperature. Dilute with water (400 mL) and extract with ethyl acetate (EtOAc, 3 × 150 mL).

-

Washing: Wash the combined organic layers sequentially with water (3 × 100 mL) to remove DMSO, followed by brine (100 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1 to 8:2) to yield the pure nitrile intermediate as a colorless to pale yellow oil.

Step 3: Synthesis of (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride

-

Setup: Dissolve the purified N-Boc-2-(cyanomethyl)pyrrolidine (16.8 g, 80 mmol) in anhydrous diethyl ether (100 mL) in a 250 mL round-bottom flask.

-

Deprotection: Cool the solution to 0 °C. Slowly add a solution of 4M HCl in dioxane (60 mL, 240 mmol, 3.0 eq.).

-

Reaction: Remove the ice bath and stir the mixture at room temperature for 3–4 hours. A white precipitate will begin to form as the Boc group is cleaved and the hydrochloride salt is generated.

-

Isolation: Dilute the suspension with additional anhydrous diethyl ether (50 mL) to maximize precipitation. Filter the white solid through a sintered glass funnel under a nitrogen blanket (the salt can be hygroscopic).

-

Washing & Drying: Wash the filter cake with cold anhydrous diethyl ether (2 × 30 mL). Dry the solid in a vacuum desiccator over P₂O₅ overnight to afford the final product as a white crystalline powder.

Quantitative Data and Quality Control

Table 1: Reagent Stoichiometry and Yield Expectations

| Step | Starting Material | Reagent | Equivalents | Solvent | Temp / Time | Expected Yield |

| 1 | N-Boc-L-prolinol (1.0 eq) | MsCl / Et₃N | 1.2 / 1.5 | DCM | 0 °C to RT, 3 h | 95–98% (Crude) |

| 2 | Mesylate Intermediate (1.0 eq) | NaCN | 1.5 | DMSO | 60 °C, 16 h | 80–85% (Isolated) |

| 3 | Nitrile Intermediate (1.0 eq) | 4M HCl in Dioxane | 3.0 | Et₂O / Dioxane | RT, 4 h | 90–95% (Isolated) |

Table 2: Analytical Quality Control (QC) Parameters

| Parameter | Analytical Method | Expected Result / Specification |

| Intermediate 2 Purity | ¹H-NMR (CDCl₃) | Disappearance of mesylate methyl peak (~3.0 ppm); appearance of exocyclic -CH₂CN multiplet (~2.6-2.8 ppm). |

| Boc Cleavage | IR Spectroscopy | Disappearance of strong carbamate C=O stretch (~1690 cm⁻¹). |

| Nitrile Integrity | IR Spectroscopy | Retention of sharp C≡N stretch (~2250 cm⁻¹). |

| Final Product Purity | LC-MS (ESI+) | [M+H]⁺ = 111.1 m/z; Chemical purity > 98%. |

| Stereochemical Purity | Chiral HPLC | > 99% ee (Enantiomeric excess). |

References

-

CymitQuimica. (2024). Building Blocks: 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride synthesis and applications. Retrieved from

-

Benchchem. (2024). N-Boc-Pyrrolidine Derivatives: Core Molecular Data and Protection Strategies. Retrieved from

-

Brain, E. G., Doyle, F. P., & Mehta, M. D. (1961). Pharmacodynamic Compounds. Part II. Some Rearrangements in the Pyrrolidine-Piperidine Series. Journal of the Chemical Society (Resumed), 633-639. Retrieved from

-

Oka, N., et al. (2021). Solid-Phase Stereocontrolled Synthesis of Oligomeric P-Modified Glycosyl Phosphate Derivatives Using the Oxazaphospholidine Method. ACS Omega, 6(30), 19776–19788. Retrieved from

Strategic Synthesis of Vildagliptin: Leveraging (S)-2-(Pyrrolidin-2-yl)acetonitrile Hydrochloride for Stereoselective Production

An Application Note for Pharmaceutical Development Professionals

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Its mechanism of action involves prolonging the activity of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[3][4] The chemical structure of Vildagliptin, (2S)-1-[[(3-hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)amino]acetyl]-2-pyrrolidine carbonitrile, features a critical chiral center at the C2 position of the pyrrolidine ring.[5] The (S)-enantiomer is the pharmacologically active form, making stereocontrolled synthesis paramount.

A key synthon in many successful Vildagliptin syntheses is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[1] This application note provides a detailed protocol and scientific rationale for the synthesis of Vildagliptin, starting from (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride. This approach highlights an efficient pathway to the required chloroacetylated intermediate, followed by its condensation with 3-amino-1-adamantanol to yield the final active pharmaceutical ingredient (API).

Retrosynthetic Analysis and Strategy

The synthesis strategy hinges on a convergent approach where the two primary fragments, the chiral cyanopyrrolidine moiety and the rigid adamantanol amine, are coupled in the final step.

Retrosynthetic Pathway: The Vildagliptin molecule can be disconnected at the secondary amine bond formed during the final step. This reveals two key precursors:

-

An electrophilic chiral synthon: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

-

A nucleophilic adamantane synthon: 3-amino-1-adamantanol.

Our starting material, (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride, serves as a direct precursor to the electrophilic synthon. The synthetic plan involves two primary transformations:

-

N-Chloroacetylation: The secondary amine of (S)-2-(Pyrrolidin-2-yl)acetonitrile is acylated with chloroacetyl chloride. This step requires initial neutralization of the hydrochloride salt to liberate the free amine for reaction.

-

Nucleophilic Substitution: The resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile undergoes a nucleophilic substitution reaction with 3-amino-1-adamantanol to form Vildagliptin.[6]

This strategy is advantageous as it builds the complex molecule from readily available or efficiently synthesized chiral precursors, ensuring high enantiomeric purity in the final product.

Visualized Synthetic Workflow

The overall process from the starting material to the final API is depicted below. This workflow outlines the two main stages: the formation of the key chloroacetyl intermediate and the subsequent condensation to form Vildagliptin.

Caption: Synthetic pathway for Vildagliptin.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of Vildagliptin. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Intermediate)

This protocol first details the chloroacetylation of L-prolinamide, a common precursor, which informs the analogous reaction starting from (S)-2-(Pyrrolidin-2-yl)acetonitrile. The key difference is the starting material's functional group (amide vs. nitrile). When starting with the nitrile, the dehydration step is unnecessary.

Rationale: The N-acylation reaction is a standard transformation. Chloroacetyl chloride is highly reactive, necessitating low temperatures (0-15°C) to control the exothermic reaction and prevent side-product formation. An inorganic base like potassium carbonate is often preferred over organic amines (e.g., triethylamine) because the resulting inorganic salts are easily removed by filtration, simplifying the work-up.[7][8]

Materials:

-

(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride

-

Chloroacetyl chloride

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Ethyl Acetate

-

Deionized Water

Procedure:

-

Neutralization & Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, charge acetonitrile (e.g., 18 volumes relative to L-prolinamide equivalent). Add anhydrous potassium carbonate (approx. 2.9 eq).[7]

-

Add (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride (1.0 eq) to the stirred suspension. Stir for 30-60 minutes to ensure neutralization to the free base.

-

Cool the reaction mixture to 10-20°C using an ice-water bath.[7]

-

Chloroacetylation: Slowly add chloroacetyl chloride (approx. 1.1 eq) dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature does not exceed 20°C.[7]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up and Isolation: Upon completion, filter the reaction mixture to remove inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and washings, and concentrate the solution under reduced pressure to obtain a crude residue.

-

Dissolve the residue in ethyl acetate. If necessary, wash with a small amount of water to remove any remaining salts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which can be used directly or purified further by crystallization from a suitable solvent like isopropanol.

Part B: Synthesis of Vildagliptin via Condensation

Rationale: This step is a nucleophilic substitution where the primary amine of 3-amino-1-adamantanol displaces the chloride on the chloroacetyl group of the intermediate. The reaction is typically performed in a polar aprotic solvent like Tetrahydrofuran (THF) to facilitate the Sₙ2 mechanism.[9] Potassium carbonate acts as the base to neutralize the HCl generated during the reaction. A catalytic amount of potassium iodide (KI) is often added to accelerate the reaction via the in-situ formation of the more reactive iodoacetyl intermediate (Finkelstein reaction).[5][9]

Materials:

-

(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (from Part A)

-

3-amino-1-adamantanol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Potassium Iodide (KI)

-

Tetrahydrofuran (THF), anhydrous

-

2-Butanone (Methyl Ethyl Ketone) or Isopropanol for crystallization

Procedure:

-

Reaction Setup: In a clean, dry, three-necked round-bottom flask under a nitrogen atmosphere, charge anhydrous THF (e.g., 8-16 volumes relative to the intermediate).[9]

-

Add 3-amino-1-adamantanol (approx. 1.0-1.2 eq), anhydrous potassium carbonate (approx. 2.5-3.0 eq), and potassium iodide (approx. 0.05 eq).[9]

-

Stir the suspension and cool the mixture to below 0°C using an ice-salt bath.

-

Condensation Reaction: Add the (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.0 eq) to the cooled suspension. The addition can be done in portions or as a solution in THF.

-

Maintain the reaction temperature for 1.5-2.5 hours, then allow it to slowly warm to approximately 10°C and continue stirring.[9] Monitor the reaction by TLC or HPLC.

-

Work-up and Crystallization: Once the reaction is complete, filter the mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude Vildagliptin product.

-

Dissolve the crude product in a minimal amount of a suitable crystallization solvent, such as 2-butanone or isopropanol, at an elevated temperature (e.g., 50-60°C).[6][9]

-

Allow the solution to cool slowly to room temperature and then further cool in an ice bath (0-5°C) to maximize crystal formation.

-

Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure Vildagliptin.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the crucial condensation step (Part B), derived from established literature and patent examples.[9]

| Parameter | Value/Condition | Rationale |

| Solvent | Tetrahydrofuran (THF) | Aprotic polar solvent, ideal for Sₙ2 reactions. |

| Base | Potassium Carbonate (K₂CO₃) | Inexpensive, effective HCl scavenger, easily filtered. |

| Catalyst | Potassium Iodide (KI) | Promotes the reaction via in-situ Finkelstein reaction. |

| Temperature | 0°C to 10°C | Controls reaction rate and minimizes side reactions. |

| Reaction Time | 2 - 4 hours | Typically sufficient for completion as monitored by HPLC. |

| Molar Ratio (Intermediate:Amine) | 1 : 1.0-1.2 | A slight excess of the amine can drive the reaction to completion. |

| Molar Ratio (Intermediate:Base) | 1 : 2.5-3.0 | Sufficient excess to neutralize generated HCl and maintain basicity. |

| Typical Yield | > 80% (after crystallization) | High-yielding transformation under optimized conditions. |

References

- CN104326961A - Synthetic process of vildagliptin - Google P

-

A facile method to synthesize vildagliptin - ResearchGate. [Link]

-

VILDAGLIPTIN - New Drug Approvals. [Link]

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - Beilstein Journals. [Link]

-

Synthesis of Vildagliptin-β-O-Glucuronide - Scientific Research Publishing. [Link]

-

An efficient synthesis of Vildagliptin intermediates. [Link]

- WO2014102815A1 - Improved process for preparation of vildagliptin - Google P

- CN103804267A - Simple environment-friendly synthesis process of vildagliptin - Google P

- CN107311907A - A kind of preparation method of vildagliptin isomer impurities - Google P

-

DMF File of Vildagliptin | PDF | Gas Chromatography - Scribd. [Link]

-

VILDAGLIPTIN - New Drug Approvals (Duplicate Source). [Link]

- CN110590632A - Preparation method of vildagliptin intermediate - Google P

-

Synthesis of Vildagliptin Utilizing Continuous Flow and Batch Technologies | Organic Process Research & Development - ACS Publications. [Link]

-

VILDAGLIPTIN: A COMPREHENSIVE REVIEW ON ITS PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE - IJCRT.org. [Link]

Sources

- 1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. CN103804267A - Simple environment-friendly synthesis process of vildagliptin - Google Patents [patents.google.com]

- 4. ijcrt.org [ijcrt.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. scribd.com [scribd.com]

- 7. WO2014102815A1 - Improved process for preparation of vildagliptin - Google Patents [patents.google.com]

- 8. CN110590632A - Preparation method of vildagliptin intermediate - Google Patents [patents.google.com]

- 9. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]

Application Note: Enantiomeric Excess Determination of (S)-2-(pyrrolidin-2-yl)acetonitrile Hydrochloride

Abstract: The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of pharmaceutical compounds.[1][2] (S)-2-(pyrrolidin-2-yl)acetonitrile is a key chiral building block in medicinal chemistry, where the stereochemistry directly influences biological activity and safety.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust analytical methodologies for determining the enantiomeric excess (ee) of (S)-2-(pyrrolidin-2-yl)acetonitrile hydrochloride. We present detailed protocols for direct analysis by chiral High-Performance Liquid Chromatography (HPLC), indirect analysis via Gas Chromatography (GC) following derivatization, and a rapid, non-separative approach using Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents. Each method is explained with a focus on the underlying scientific principles, experimental causality, and practical implementation.

Introduction: The Significance of Chiral Purity